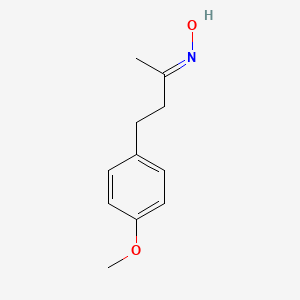

4-(4-Methoxyphenyl)-2-butanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine, also known as (2Z)-4-(4-methoxyphenyl)-2-butanone oxime, is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is characterized by the presence of a methoxyphenyl group and a butanone oxime moiety, making it a versatile small molecule scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 4-(4-methoxyphenyl)-2-butanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted phenyl compounds .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4-(4-Methoxyphenyl)-2-butanone oxime is as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). The compound can be utilized in the development of new drugs due to its structural properties that allow for modifications leading to biologically active derivatives.

Recent studies have highlighted its potential in synthesizing oxime esters, which are valuable in medicinal chemistry for developing compounds with antimicrobial properties . Furthermore, the compound's use as an intermediate facilitates the production of complex molecules that are essential for therapeutic applications.

Flavoring and Fragrance Industry

In the flavoring industry, this compound is employed to enhance flavors in food products. It is particularly effective in imparting cherry and raspberry notes, making it a popular choice for confectionery and baked goods. Its ability to modify other flavor compounds allows it to be used as a sweetener in formulations where heat stability is critical .

The compound is also utilized in the fragrance industry, where it serves as a modifier for other aromatic compounds such as heliotropine. It is incorporated into perfume compositions to create sweet floral notes and enhance overall fragrance profiles .

Organic Synthesis

This compound finds extensive use in organic synthesis, particularly in reactions involving C-H activation and functionalization. For instance, copper-catalyzed asymmetric cyanoalkylation reactions have been developed using this compound, enabling the synthesis of α-cyanoalkylated amino acids and peptides . Such reactions are significant for creating complex molecules with potential pharmaceutical applications.

Industrial Applications

The compound is also recognized for its role as an anti-skinning agent in coatings and paints. In this context, it prevents the formation of a skin on the surface of paint products during drying, enhancing their usability and performance . Additionally, it serves as a corrosion inhibitor and viscosity adjustor in various industrial applications.

Case Studies

Several case studies highlight the effectiveness of this compound in different applications:

- Pharmaceutical Development : A study demonstrated the synthesis of novel oxime derivatives exhibiting significant antibacterial activity against strains such as Pseudomonas aeruginosa, showcasing the compound's potential in drug development .

- Flavor Enhancement : Research indicated that incorporating this compound into raspberry-flavored products significantly improved consumer acceptance due to its pleasant aroma and taste profile .

- Industrial Coatings : Evaluations showed that formulations containing this compound as an anti-skinning agent resulted in improved performance characteristics in alkyd paints compared to traditional formulations without it .

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the methoxyphenyl group may interact with cellular receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

4-(4-methoxyphenyl)-2-butanone: Lacks the oxime group, making it less versatile in certain reactions.

4-(4-methoxyphenyl)butan-2-one oxime: Similar structure but different functional groups, leading to distinct chemical properties.

4-(4-methoxyphenyl)butan-2-amine: Contains an amine group instead of an oxime, resulting in different reactivity.

Uniqueness

N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine is unique due to its combination of a methoxyphenyl group and an oxime moiety, providing a versatile scaffold for various chemical reactions and applications .

Biological Activity

4-(4-Methoxyphenyl)-2-butanone oxime, also known as butanone oxime, is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have shown that oxime ethers, including this compound, exhibit significant antimicrobial properties. In a review of biologically active oxime ethers, it was noted that compounds with similar structures demonstrated bactericidal activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Specifically, the minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 4 µg/mL, which is notably lower than that of standard antibiotics like Gentamicin .

Anticancer Potential

Oximes have been investigated for their anticancer properties. A study highlighted that certain oxime derivatives showed cytotoxic effects against several cancer cell lines. For instance, acylated oximes derived from triterpenes demonstrated significant antiproliferative activity . The mechanism of action is believed to involve the inhibition of key kinases associated with cancer progression.

Anti-inflammatory Effects

Oximes are also recognized for their anti-inflammatory activities. They have been shown to inhibit various pathways involved in inflammation, including lipoxygenase and cyclooxygenase pathways. This suggests potential therapeutic roles in treating inflammatory diseases .

Acute Toxicity

Toxicological assessments indicate that this compound exhibits medium acute oral toxicity. The reported LD50 values are greater than 2000 mg/kg body weight in rodent models . Inhalation studies revealed concentration-dependent effects on the olfactory epithelium, with reversibility observed after cessation of exposure.

Skin Irritation and Sensitization

In skin irritation studies conducted on rabbits, the compound was found to be slightly irritating but not classified as a significant skin irritant. The primary dermal irritation index indicated mild erythema and edema following exposure .

Metabolic Pathways

The metabolic fate of this compound has been studied extensively. It is primarily metabolized via hydrolysis to methyl ethyl ketone, with other minor pathways involving oxidation and reduction processes . These metabolic pathways are crucial for understanding both its efficacy and safety profile.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxime derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The results indicated that this compound exhibited potent activity with MIC values comparable to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In vitro experiments on human cancer cell lines revealed that this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(4-Methoxyphenyl)-2-butanone oxime, and how can reaction conditions be optimized for yield and selectivity?

- Answer : The compound can be synthesized via aldol condensation of 4-methoxybenzaldehyde and acetone using a Pd/MgO catalyst, followed by selective hydrogenation to yield 4-(4-Methoxyphenyl)-2-butanone . Subsequent oximation with hydroxylamine hydrochloride under reflux in ethanol or methanol (with sodium acetate as a base) produces the oxime derivative . Optimization involves adjusting solvent polarity, reaction temperature (e.g., 60–80°C), and stoichiometric ratios of hydroxylamine to ketone (typically 1.2:1) to minimize side reactions like over-oxidation.

Q. How can researchers determine the purity and structural identity of this compound?

- Answer : Key methods include:

- GC/MS : For vapor pressure and fragmentation pattern analysis (e.g., m/z 178 for molecular ion) .

- NMR : 1H NMR to confirm oxime proton (δ 8.5–9.0 ppm) and methoxy group (δ 3.8 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

- Melting Point : Compare observed values (e.g., ~8°C for ketone precursor) against literature .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Answer : Key properties include:

Q. How can enantiomeric purity of chiral derivatives (e.g., 4-(4-Methoxyphenyl)-2-butanamine) be assessed?

- Answer : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers. Optical rotation measurements ([α]D) and circular dichroism (CD) spectroscopy further validate enantiomeric excess (>99% reported in enzymatic amination) .

Q. What safety protocols are recommended for handling this compound?

- Answer : Follow RIFM guidelines:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods due to volatile byproducts.

- Store in amber vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How can enzymatic amination of 4-(4-Methoxyphenyl)-2-butanone be optimized in continuous flow reactors?

- Answer : Immobilize transaminase enzymes (e.g., ATA@NITQ-2) on silica carbide supports. Key parameters:

- Temperature : 37°C to maintain enzyme activity.

- Flow Rate : 0.25–3 mL/h, with optimal contact time of 13 h for >90% conversion .

- Cofactor Recycling : Use PLP (pyridoxal phosphate) at 1 mM to sustain catalytic cycles.

Q. What computational methods predict the environmental fate of this compound?

- Answer : Employ QSAR models to estimate:

- Soil Mobility : Koc = 116 (high mobility) via molecular connectivity indices .

- Bioaccumulation : BCF <6 in aquatic species (low risk) .

- Degradation Pathways : Hydrolysis half-life >30 days at pH 7, suggesting persistence in neutral environments.

Q. How do structural modifications of the oxime group impact biological activity?

- Answer : SAR studies show:

- Antimicrobial Activity : Trifluoroacetoxy substitutions (e.g., RKTA analog) enhance potency against Gram-positive bacteria .

- Enantioselectivity : (S)-isomers exhibit higher receptor binding affinity in neurological studies .

- Stability : O-Benzyl oxime derivatives resist hydrolysis under acidic conditions .

Q. What advanced spectroscopic techniques resolve reaction intermediates in oxime synthesis?

- Answer :

- LC-MS/MS : Identify transient intermediates (e.g., α,β-unsaturated ketone) during aldol condensation .

- In Situ IR : Monitor oximation progress via N–O stretch (950 cm−1) and C=N formation (1640 cm−1) .

- X-ray Crystallography : Confirm stereochemistry of crystalline intermediates .

Q. How can contradictory data on catalytic efficiency in ketone reduction be reconciled?

- Answer : Discrepancies arise from:

- Catalyst Deactivation : Pd/MgO loses activity after 5 cycles due to nanoparticle aggregation .

- Solvent Effects : DMSO (10% v/v) stabilizes enzymes but may inhibit metal catalysts .

Mitigation strategies include co-solvent screening (e.g., isopropylamine/phosphate buffer) and catalyst doping (e.g., CeO2 to enhance Pd dispersion).

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(NE)-N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C11H15NO2/c1-9(12-13)3-4-10-5-7-11(14-2)8-6-10/h5-8,13H,3-4H2,1-2H3/b12-9+ |

InChI Key |

GBYOVSQIHCOUBT-FMIVXFBMSA-N |

Isomeric SMILES |

C/C(=N\O)/CCC1=CC=C(C=C1)OC |

Canonical SMILES |

CC(=NO)CCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.